2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a 1,2,4-triazole derivative characterized by a sulfur-linked acetamide moiety at position 3 of the triazole core. Key structural features include:
- 1,2,4-triazole ring: A nitrogen-rich heterocycle known for diverse biological activities, including enzyme inhibition and receptor modulation.
- 1H-pyrrol-1-yl group: A five-membered aromatic ring at N4, contributing π-π stacking capabilities.
- Thioether linkage: The sulfur atom at C3 enhances metabolic stability compared to oxygen analogs.
- N-(4-methoxyphenyl)acetamide: A polar group that may improve solubility and target engagement via hydrogen bonding.
Structurally related compounds (e.g., triazole-thioacetamides) have demonstrated roles as ion channel modulators (Orco agonists/antagonists) , leukotriene biosynthesis inhibitors , and antiproliferative agents .
Properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-19-10-8-18(9-11-19)24-21(29)15-31-22-26-25-20(28(22)27-12-2-3-13-27)14-16-4-6-17(23)7-5-16/h2-13H,14-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBNFNMMNWMRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS Number: 886927-03-3) is a novel synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.0 g/mol. The structure features a triazole ring, a pyrrole moiety, and a methoxyphenyl group, which are known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may exhibit:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown potential as COX inhibitors, which play a crucial role in inflammation and pain pathways .
- Antitumor Activity : The presence of the triazole ring is often associated with anticancer properties, as it may interfere with cell proliferation and induce apoptosis in cancer cell lines .
Anticancer Activity
Research indicates that compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : Compounds within the same class have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines . This suggests that our compound may possess comparable potency.
Antimicrobial Properties
The triazole moiety is also recognized for its antimicrobial activity. Studies on related compounds have shown effectiveness against bacterial strains and fungi, indicating potential use in treating infections .
Anticonvulsant Effects
Some derivatives have been evaluated for their anticonvulsant properties. The presence of the pyrrole ring has been linked to enhanced anticonvulsant activity in certain analogs . This suggests that our compound could be explored for similar therapeutic applications.
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
Research indicates that compounds containing 1,2,4-triazole moieties exhibit a variety of biological activities, including:
- Antimicrobial Properties : Studies have shown that similar triazole compounds possess significant antibacterial and antifungal activity. For instance, derivatives have been tested against mycobacterial strains and demonstrated efficacy comparable to established antibiotics like isoniazid and fluconazole .
- Antitubercular Activity : The compound has been explored for its potential as an antitubercular agent. Structural analogs have shown promising results in inhibiting Mycobacterium tuberculosis growth .
- Anticancer Potential : Some derivatives of triazole compounds have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Case Studies and Research Findings
Several studies highlight the applications of 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide:
- Antimicrobial Activity Study : A series of related compounds were synthesized and screened for antimicrobial activity against bacterial and fungal strains. The results indicated that modifications to the triazole structure significantly influenced potency, with some derivatives outperforming standard treatments .
- Structure-Activity Relationship (SAR) Analysis : Research focused on understanding how structural variations affect biological activity. The introduction of different substituents on the triazole ring was found to enhance antimicrobial efficacy while reducing toxicity .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds interact with specific biological targets, leading to disruption of cellular processes in pathogens. This understanding aids in optimizing the design of more effective derivatives.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for triazole-thioacetamides typically exceed 80% (e.g., 91% for 6r ), suggesting scalable synthesis for the target compound.
Physicochemical Properties
Melting points for triazole derivatives vary widely based on substituents:
- Polar groups (e.g., 4-MeO-phenyl in 6r): Lower melting points (176–177°C) due to reduced crystallinity.
- Bulky substituents (e.g., benzo[d]thiazole in 6s ): Higher melting points (198–200°C).
- The target compound’s 4-chlorobenzyl and pyrrole groups may result in a melting point between 170–190°C, aligning with analogs like 5q (146–148°C, ) and 6r (176–177°C).
Drug-Likeness and ADME Profiles
highlights that S-alkyl triazole-thiol derivatives with acetamide groups exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The target compound’s 4-methoxyphenyl acetamide may improve metabolic stability compared to ethanone derivatives (), reducing hepatic clearance.
Q & A
Q. What are the common synthesis strategies for this triazole-thioacetamide derivative, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Cyclization of precursor heterocycles (e.g., triazole formation via hydrazide intermediates).
- Thioether linkage formation between the triazole core and acetamide moiety using coupling agents like NaH or K₂CO₃ in anhydrous solvents (e.g., DMF or THF) .
- Substitution reactions to introduce the 4-chlorobenzyl and pyrrole groups under controlled pH (7–9) and temperature (60–80°C) to avoid side products .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Reaction yields (50–75%) depend on stoichiometric ratios and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and assess aromatic proton environments (e.g., distinguishing pyrrole protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₁ClN₅O₂S) and purity (>95%) .
- Elemental Analysis : Ensures correct C, H, N, S ratios (±0.3% theoretical) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, and what in vitro models are appropriate?
- Antimicrobial Activity : Use broth microdilution assays (MIC determination against Gram+/− bacteria, fungi) with ciprofloxacin/fluconazole as positive controls .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and comparison to doxorubicin .
- Molecular Docking : Predict binding affinity to target proteins (e.g., EGFR or DNA gyrase) using AutoDock Vina and compare with co-crystallized ligands .
Q. What strategies resolve contradictions in SAR studies for triazole-thioacetamide derivatives?
- Systematic Substitution : Compare analogs with varied substituents (e.g., replacing 4-methoxyphenyl with 4-ethoxyphenyl) to assess impact on bioactivity .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity trends .
- Meta-Analysis : Cross-reference published data on structurally similar compounds (e.g., triazole-pyrazole hybrids) to identify conserved pharmacophores .
Q. How can metabolic stability and toxicity be assessed during preclinical development?
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-QTOF-MS .
- hERG Inhibition Screening : Use patch-clamp assays to evaluate cardiac toxicity risks .
- In Silico ADME : Predict pharmacokinetics (e.g., logP, BBB permeability) using SwissADME or QikProp .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance bioavailability .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
Q. What are best practices for reproducibility in multi-step syntheses?
- Strict Condition Control : Document temperature (±2°C), stirring rates, and solvent drying (e.g., molecular sieves for THF) .
- Intermediate Characterization : Validate each step via TLC and NMR before proceeding .
- Batch Standardization : Use automated reactors (e.g., ChemRxnHub) for scalable, consistent yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
